2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is systematically named according to IUPAC rules as follows:

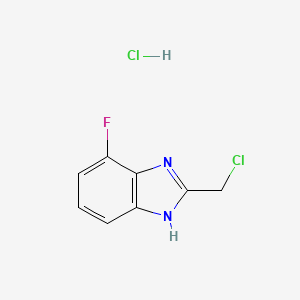

- Benzodiazole core : A bicyclic structure comprising a benzene ring fused to a 1,3-diazole ring (two nitrogen atoms at positions 1 and 3).

- Substituents :

- A chloromethyl group (-CH2Cl) at position 2 of the diazole ring.

- A fluorine atom at position 4 of the benzene ring.

- Counterion : A hydrochloride salt, indicating protonation of one nitrogen atom in the diazole ring.

This nomenclature aligns with CAS registry number 1258649-53-4 . The compound belongs to the class of halogenated benzodiazoles , which are structurally related to benzimidazoles but differ in the placement of heteroatoms.

Molecular Formula and Weight: Comparative Analysis with Related Benzimidazole Derivatives

The molecular formula of this compound is C8H7Cl2FN2 , with a molecular weight of 221.059 g/mol .

Table 1: Comparative Analysis with Benzimidazole Derivatives

The addition of chloromethyl and fluoro groups increases molecular weight by 102.92 g/mol compared to unsubstituted benzimidazole, reflecting the contributions of chlorine (35.45 g/mol), fluorine (18.99 g/mol), and an extra methylene group (14.03 g/mol).

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

1H NMR Analysis

Key signals for the compound (in DMSO-d6 or CDCl3):

- Aromatic protons :

- Chloromethyl group :

- NH proton : Broad signal at δ 12.0–13.0 ppm (exchangeable proton).

13C NMR Analysis

19F NMR Analysis

A single peak at δ -110 to -115 ppm , characteristic of aromatic fluorine.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

- Molecular ion : [M+H]+ observed at m/z 221.027 (calculated: 221.02764 for C8H7Cl2FN2).

- Key fragments :

Figure 1: HRMS Fragmentation Pathway

$$ \text{C}8\text{H}7\text{Cl}2\text{FN}2 \xrightarrow{-HCl} \text{C}8\text{H}6\text{ClFN}2 \xrightarrow{-\text{CH}2\text{Cl}} \text{C}7\text{H}4\text{FN}_2 $$

Infrared (IR) Spectroscopy for Functional Group Identification

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 3100–3300 | N-H stretch (diazole NH) |

| 1600–1580 | C=N stretch (diazole ring) |

| 1450–1500 | C=C aromatic stretching |

| 1100–1150 | C-F stretch |

| 650–750 | C-Cl stretch (chloromethyl group) |

The C-F stretch at 1100–1150 cm⁻¹ and C-Cl stretch at 650–750 cm⁻¹ confirm the presence of fluorine and chlorine.

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2.ClH/c9-4-7-11-6-3-1-2-5(10)8(6)12-7;/h1-3H,4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEODTLRDGURBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-53-4 | |

| Record name | 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach to 2-Substituted Benzimidazoles

The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine derivatives with appropriate carboxylic acids or their derivatives under acidic conditions. For example, condensation of o-phenylenediamine with formic acid or substituted carboxylic acids in polyphosphoric acid at elevated temperatures (190-195 °C) yields benzimidazole or substituted benzimidazoles.

Preparation of 2-(Chloromethyl)-1H-benzimidazole Derivatives

A common strategy for introducing the chloromethyl group at the 2-position of the benzimidazole involves the reaction of o-phenylenediamine derivatives with monochloroacetic acid or 2-chloroacetyl chloride under reflux in acidic media:

-

- A mixture of o-phenylenediamine (0.1 mol) and monochloroacetic acid (0.1 mol) is refluxed in 4 N hydrochloric acid for 3 hours.

- The reaction mixture is cooled, basified with ammonium hydroxide, and the precipitated 2-(chloromethyl)-1H-benzimidazole is recrystallized from methanol to obtain pure crystals.

Alternatively, 2-(chloromethyl)-1,3-benzothiazole (a related heterocycle) has been synthesized by reacting 2-aminobenzenethiol with 2-chloroacetyl chloride in acetic acid under microwave irradiation, followed by basification and extraction. This method illustrates the utility of 2-chloroacetyl chloride for chloromethylation in heterocyclic systems, which can be adapted for benzimidazole derivatives.

Detailed Synthetic Route for 2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole Hydrochloride

Based on the general methods and substitution patterns, the preparation can be summarized as follows:

Reaction Conditions and Optimization

- The condensation reaction is typically carried out under reflux in aqueous acidic media (4 N HCl) to facilitate ring closure.

- The chloromethyl group is introduced via the reaction with monochloroacetic acid or 2-chloroacetyl chloride.

- Microwave irradiation has been demonstrated to accelerate similar reactions in related heterocycles, offering a rapid alternative to conventional heating.

- Use of polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate and catalytic potassium iodide can facilitate nucleophilic substitution reactions on 2-(chloromethyl)benzimidazole derivatives to introduce various substituents.

Representative Data Table for Derivatives of 2-(Chloromethyl)-1H-benzimidazole

| Compound Code | R1 | R2 | R3 | R4 | Description |

|---|---|---|---|---|---|

| 3a | H | Cl | Cl | H | Dichloro-substituted derivative |

| 3f | H | H | F | H | Fluoro-substituted derivative at R3 (related to 4-fluoro position) |

| 3h | Cl | H | NO2 | H | Nitro-substituted derivative |

Note: The fluoro substitution at the 4-position corresponds to the R3 position in some synthetic schemes.

Summary of Key Research Findings

- The condensation of o-phenylenediamine derivatives with monochloroacetic acid in acidic media is a reliable method to obtain 2-(chloromethyl)-1H-benzimidazole derivatives.

- Starting with fluorinated o-phenylenediamine ensures regioselective fluorination at the 4-position.

- The hydrochloride salt form improves compound stability.

- Microwave-assisted synthesis can enhance reaction efficiency in related systems.

- Nucleophilic substitution on the chloromethyl group allows further functionalization, expanding the derivative library for biological screening.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Nucleophilic Substitution: Products include substituted benzodiazoles with various functional groups replacing the chlorine atom.

Oxidation: Products may include oxidized derivatives with altered functional groups.

Reduction: Products include reduced derivatives with modified oxidation states.

Scientific Research Applications

Chemistry

2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, yielding substituted benzodiazoles.

- Oxidation and Reduction Reactions : It can undergo oxidation or reduction to form derivatives with altered functional groups.

These reactions allow for the development of more complex organic molecules, making it valuable in synthetic organic chemistry.

The compound exhibits several biological activities that make it relevant for medicinal applications:

- Antimicrobial Activity : Research indicates efficacy against various pathogens, suggesting potential as an antimicrobial agent. Studies have shown inhibition of bacterial growth and antifungal properties.

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against specific cancer cell lines, similar to other benzodiazole derivatives known for their cytotoxic effects .

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenases (COX), which are important in various physiological processes and disease mechanisms.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, with IC50 values suggesting strong activity against specific types of cancer cells. Further research is needed to elucidate its mechanism of action and potential therapeutic applications .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a range of bacterial strains. Results demonstrated that it effectively inhibited growth at low concentrations, indicating its potential as a novel antimicrobial agent. The mechanism was attributed to its ability to form covalent bonds with nucleophilic sites on bacterial proteins, disrupting their function.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: 2-(chloromethyl)-4-methoxy-1H-1,3-benzodiazole hydrochloride (CAS: EN300-743891)

- Molecular Formula : C₉H₁₀ClN₂O·HCl (C₉H₁₁Cl₂N₂O)

- Substituents : Methoxy (-OCH₃) at position 4 instead of fluorine.

- Key Differences :

- The methoxy group is bulkier and less electronegative than fluorine, reducing electronic withdrawal effects on the aromatic ring. This may decrease reactivity in electrophilic substitution reactions compared to the fluoro analog.

- Enhanced solubility in polar aprotic solvents due to the oxygen atom’s lone pairs.

Compound 2: (4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride (CAS: 2089257-74-7)

- Molecular Formula : C₈H₁₀Cl₂FN₃

- Substituents: Aminomethyl (-CH₂NH₂) at position 2 instead of chloromethyl.

- Key Differences :

- The primary amine group increases basicity, enabling participation in nucleophilic reactions (e.g., amide bond formation). This contrasts with the chloromethyl group’s role in alkylation or cross-coupling reactions.

- Higher molecular weight (238.09 g/mol vs. ~221 g/mol for the target compound) due to additional nitrogen and hydrogen atoms.

Compound 3: 3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS: EN300-743172)

- Molecular Formula : C₉H₆ClFN₂O

- Substituents : Oxadiazole heterocycle (vs. benzodiazole) with a 2-fluorophenyl group.

- Key Differences: The oxadiazole ring introduces a distinct electronic profile, with higher aromaticity and metabolic stability compared to benzodiazole.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The 4-fluoro substituent in the target compound provides strong electron-withdrawing effects, activating the chloromethyl group for nucleophilic displacement reactions. This contrasts with Compound 1’s methoxy group, which acts as an electron donor.

- Reactivity: Compound 2’s aminomethyl group enables conjugation with carboxylic acids or carbonyl compounds, whereas the target compound’s chloromethyl group is better suited for alkylation or Suzuki-Miyaura cross-coupling.

- Biological Activity : Compound 3’s oxadiazole ring and fluorophenyl group are associated with improved metabolic stability and antimicrobial activity in preclinical studies, suggesting divergent therapeutic applications compared to the benzodiazole core.

Biological Activity

2-(Chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride is a compound belonging to the benzodiazole family, characterized by a chloromethyl group at the 2-position and a fluorine atom at the 4-position of the benzodiazole ring. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C9H7ClF2N2, with a molecular weight of approximately 218.62 g/mol. The presence of halogen substituents contributes to its biological activity by influencing electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atom enhances the compound's reactivity and binding affinity to specific enzymes or receptors involved in disease pathways.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : This compound has shown efficacy against various pathogens, indicating potential as an antimicrobial agent. Studies suggest it may inhibit bacterial growth and exhibit antifungal properties.

- Anticancer Properties : Similar compounds within the benzodiazole class have been investigated for their cytotoxic effects against cancer cell lines. Preliminary studies indicate that this compound may possess antiproliferative effects against specific cancer types .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrase and cyclooxygenases (COX), which play critical roles in various physiological processes and disease mechanisms .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzodiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptotic cell populations, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H7ClF2N2 | Chloromethyl and fluorine substituents | Antimicrobial, anticancer |

| 6-Fluoro-1H-benzimidazole | C8H6FN3 | Lacks chloromethyl group | Moderate anticancer |

| Benzimidazole derivatives | Varies | Various substituents | Broad-spectrum antimicrobial |

This table highlights how structural variations influence biological activity among benzodiazole derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4-fluoro-1H-1,3-benzodiazole hydrochloride?

The synthesis typically involves halogenation and alkylation steps. For example:

- Fluoro-substitution : Fluorine is introduced via electrophilic aromatic substitution or nucleophilic displacement using fluorinating agents (e.g., KF in polar aprotic solvents) .

- Chloromethylation : A chloromethyl group is added via alkylation with reagents like chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃) .

- Hydrochloride formation : The free base is treated with HCl in a solvent like ethanol or diethyl ether to improve crystallinity and stability .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorinated aromatic protons at δ ~7.5–8.0 ppm, chloromethyl protons at δ ~4.5–5.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl/F atoms .

- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using:

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities .

- Elemental analysis : Matching experimental C/H/N/Cl/F percentages with theoretical values (±0.3%) .

- Melting point : Consistency with literature values (if available) indicates crystalline purity .

Q. What safety precautions are necessary when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of HCl fumes or fine particulates .

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

Q. What are its primary applications in medicinal chemistry research?

- Enzyme inhibition : The benzodiazole scaffold interacts with ATP-binding pockets in kinases or proteases .

- Prodrug development : The chloromethyl group can be functionalized for targeted drug delivery .

- Structural analogs : Used to study structure-activity relationships (SAR) in fluorinated heterocycles .

Advanced Questions

Q. How can low yields during chloromethylation be mitigated?

- Solvent optimization : Use DMF or DMSO to stabilize reactive intermediates and reduce side reactions .

- Catalysis : Add catalytic KI to enhance alkylation efficiency via a Finkelstein-like mechanism .

- Temperature control : Maintain temperatures below 50°C to prevent decomposition of the chloromethylating agent .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Twinned data refinement : Use SHELXL or similar software to model twinning ratios and improve R-factor convergence .

- High-resolution data : Collect synchrotron X-ray data (λ < 1 Å) to resolve ambiguities in electron density maps .

- DFT calculations : Compare experimental bond lengths/angles with computational models to validate structural assignments .

Q. How does the fluorination position influence biological activity?

- Meta vs. para fluorine : Para-fluorine (as in this compound) enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Steric effects : Fluorine at C-4 minimizes steric hindrance compared to bulkier substituents, as shown in SAR studies of similar benzodiazoles .

Q. What analytical challenges arise in quantifying degradation products?

Q. How can computational modeling optimize its pharmacokinetic properties?

- LogP prediction : Software like Schrödinger’s QikProp estimates lipophilicity (LogP ~2.5–3.0) to guide solubility enhancements .

- Metabolic stability : CYP450 docking simulations identify sites prone to oxidation, enabling strategic blocking with methyl/fluoro groups .

Methodological Notes

- Synthetic optimization : Always monitor reactions via TLC or in-situ IR to detect intermediates .

- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to avoid overinterpretation .

- Biological assays : Use positive controls (e.g., known kinase inhibitors) to validate enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.